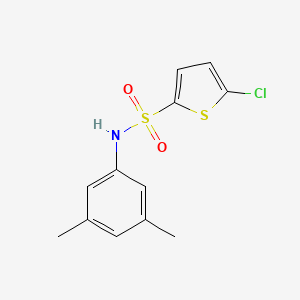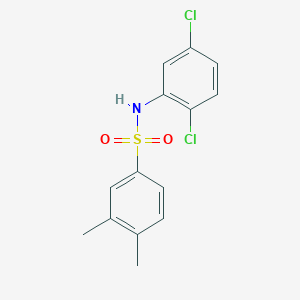
N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring substituted with two methyl groups and a dichlorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Formation of N-alkyl or N-acyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
Chemistry: N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antimicrobial properties. It is also investigated for its role in inhibiting specific enzymes or pathways in pathogenic organisms.
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the formulation of drugs and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition.
Comparaison Avec Des Composés Similaires
- N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide
- N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide
- N-(2,5-dichlorophenyl)-3-methylbenzenesulfonamide
Comparison: N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The position and number of methyl groups can affect the compound’s ability to interact with molecular targets, thereby altering its efficacy and potency compared to similar compounds.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-5-12(7-10(9)2)20(18,19)17-14-8-11(15)4-6-13(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABHKUHBNXTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
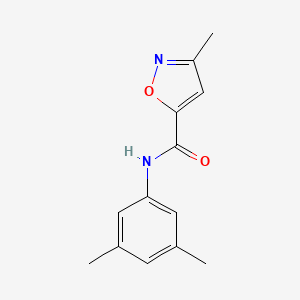
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B7602888.png)

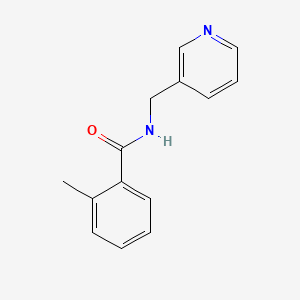
![5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7602910.png)
![methyl 2-[cyclopentyl-(5-methyl-1H-pyrazole-4-carbonyl)amino]acetate](/img/structure/B7602912.png)
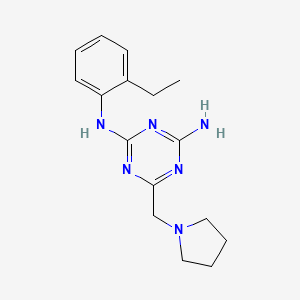


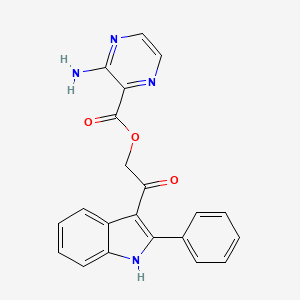
![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7602929.png)


